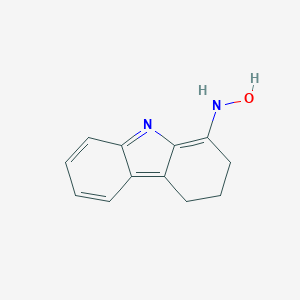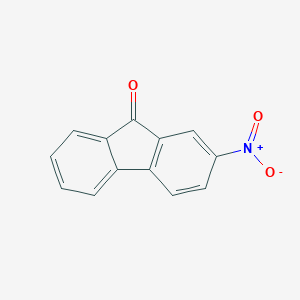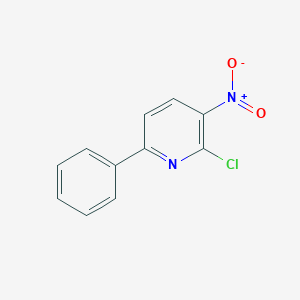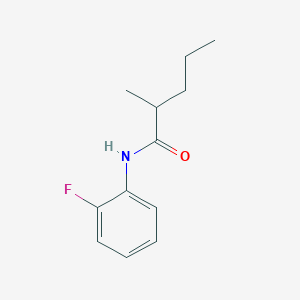![molecular formula C26H26BrN3O4 B187360 N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide CAS No. 345244-53-3](/img/structure/B187360.png)
N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide is a synthetic compound that has been developed for scientific research purposes. The compound is also known as BRD0705 and is used as a chemical probe to study the role of bromodomain-containing proteins in cellular processes.
Mécanisme D'action
BRD0705 binds specifically to the bromodomain of the protein BRD4, which is involved in the regulation of gene expression. By binding to BRD4, BRD0705 can inhibit its activity and thus affect the expression of genes that are regulated by this protein.
Biochemical and Physiological Effects
BRD0705 has been shown to have a number of biochemical and physiological effects in cellular and animal models. These include inhibition of cell proliferation, induction of apoptosis, and inhibition of tumor growth.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using BRD0705 as a chemical probe is its high specificity for the bromodomain of BRD4, which allows for selective inhibition of this protein. However, one limitation is that the compound may not be effective in all cell types or animal models, and further studies are needed to determine its efficacy in different contexts.
Orientations Futures
There are several future directions for research on BRD0705 and its role in cellular processes. These include:
1. Further studies to determine the efficacy of BRD0705 in different cell types and animal models.
2. Investigation of the role of other bromodomain-containing proteins in cellular processes, and the development of chemical probes to study these proteins.
3. Development of new compounds that can selectively target different bromodomains and other protein domains involved in gene regulation.
4. Investigation of the potential therapeutic applications of BRD0705 and other bromodomain inhibitors in the treatment of cancer and other diseases.
In conclusion, BRD0705 is a synthetic compound that has been developed for scientific research purposes, specifically to study the role of bromodomain-containing proteins in cellular processes. The compound has a high specificity for the bromodomain of BRD4, and has been shown to have a number of biochemical and physiological effects in cellular and animal models. Further studies are needed to determine its efficacy in different contexts, and to investigate its potential therapeutic applications in the treatment of cancer and other diseases.
Méthodes De Synthèse
The synthesis of BRD0705 involves several steps, including the reaction of 2-bromoaniline with 3-methyl-2-oxobutanoic acid to form N-[1-(2-bromoanilino)-3-methyl-1-oxobutan-2-yl]aniline. This intermediate is then reacted with 4-methoxybenzoyl chloride to form the final product, N-[1-(2-bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide.
Applications De Recherche Scientifique
BRD0705 is primarily used as a chemical probe to study the role of bromodomain-containing proteins in cellular processes. Bromodomains are protein domains that bind to acetylated lysine residues on histones and other proteins, and are involved in the regulation of gene expression.
Propriétés
Numéro CAS |
345244-53-3 |
|---|---|
Nom du produit |
N-[1-(2-Bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-(4-methoxybenzamido)benzamide |
Formule moléculaire |
C26H26BrN3O4 |
Poids moléculaire |
524.4 g/mol |
Nom IUPAC |
N-[1-(2-bromoanilino)-3-methyl-1-oxobutan-2-yl]-2-[(4-methoxybenzoyl)amino]benzamide |
InChI |
InChI=1S/C26H26BrN3O4/c1-16(2)23(26(33)29-22-11-7-5-9-20(22)27)30-25(32)19-8-4-6-10-21(19)28-24(31)17-12-14-18(34-3)15-13-17/h4-16,23H,1-3H3,(H,28,31)(H,29,33)(H,30,32) |
Clé InChI |
UFRZXQXGAFJQCB-UHFFFAOYSA-N |
SMILES |
CC(C)C(C(=O)NC1=CC=CC=C1Br)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
SMILES canonique |
CC(C)C(C(=O)NC1=CC=CC=C1Br)NC(=O)C2=CC=CC=C2NC(=O)C3=CC=C(C=C3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Acetamide, N-[1-(2-oxobutyl)cyclobutyl]-](/img/structure/B187282.png)










